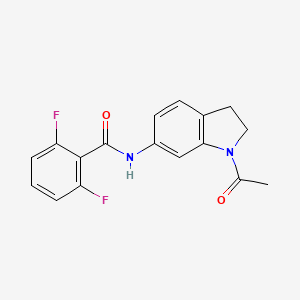

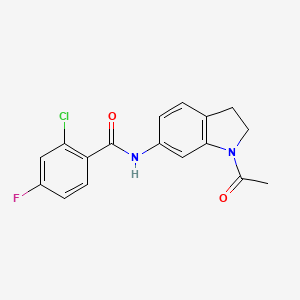

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-chloro-4-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

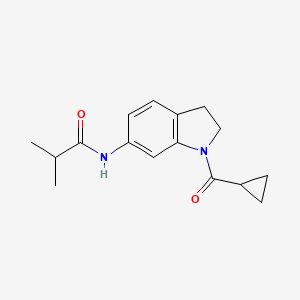

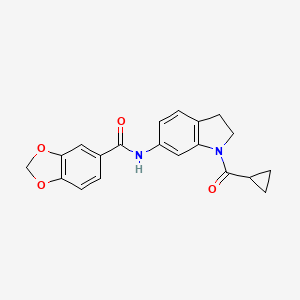

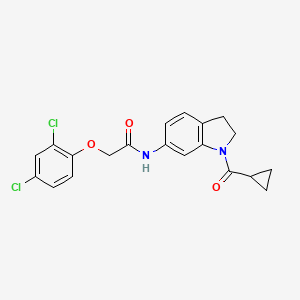

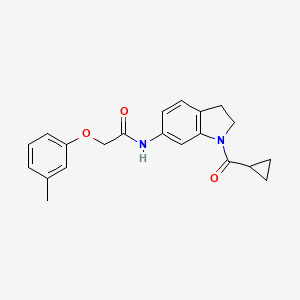

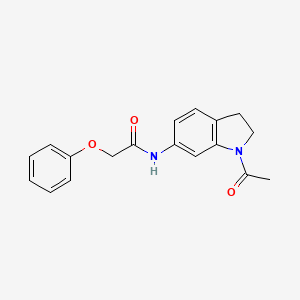

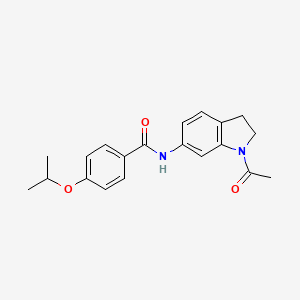

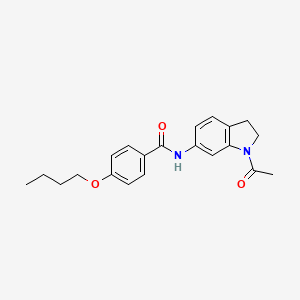

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-chloro-4-fluorobenzamide (or 6-chloro-4-fluoro-3-indolyl acetamide) is a synthetic compound that has been studied for its potential use in a variety of scientific applications. It is a member of the class of compounds known as indole derivatives, which are characterized by their ability to interact with proteins and other molecules in a unique way. In recent years, 6-chloro-4-fluoro-3-indolyl acetamide has been studied for its ability to act as a ligand in protein-protein interactions and for its potential use as a drug target.

Wissenschaftliche Forschungsanwendungen

6-chloro-4-fluoro-3-indolyl acetamide has been studied for its potential use in a variety of scientific applications. It has been used as a ligand in protein-protein interactions, as well as for its potential use as a drug target. It has also been studied for its ability to act as a fluorescent probe for the detection of proteins in cells and tissues. Additionally, it has been used as an inhibitor of enzymes involved in the metabolism of drugs and other compounds.

Wirkmechanismus

Target of Action

The primary target of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-chloro-4-fluorobenzamide, also known as F5098-0990, is the Neuropeptide Y Y2 receptor (Y2) . This receptor plays a crucial role in various physiological and pathological processes, including regulation of food intake, anxiety, circadian rhythm, and pain perception .

Mode of Action

F5098-0990 acts as an antagonist to the Y2 receptor . It inhibits the binding of peptide YY (PYY) to human Y2 receptor in KAN-Ts cells and to rat Y2 receptors in rat hippocampus . The compound is highly selective, showing more than 100-fold selectivity versus human Y1, Y4, and Y5 receptors .

Biochemical Pathways

The antagonistic action of F5098-0990 on the Y2 receptor affects the downstream signaling pathways. Specifically, it inhibits PYY-stimulated guanosine 5′-O-(3-[35S]thio)triphosphate binding ([35S]GTPγS) in KAN-Ts cells . This inhibition disrupts the normal signaling cascade initiated by the activation of the Y2 receptor.

Pharmacokinetics

After intraperitoneal administration in rats, F5098-0990 penetrates into the brain and occupies Y2 receptor binding sites as revealed by ex vivo receptor autoradiography . The maximum concentration (Cmax) in the brain is reached at 30 minutes post-administration, indicating a relatively fast absorption . .

Result of Action

The antagonistic action of F5098-0990 on the Y2 receptor leads to the disruption of normal signaling pathways associated with this receptor. This can potentially alter physiological processes regulated by the Y2 receptor, such as food intake, anxiety, circadian rhythm, and pain perception .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 6-chloro-4-fluoro-3-indolyl acetamide in lab experiments has several advantages. It is relatively easy to synthesize, and it is a highly selective ligand for proteins and other molecules. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, it is important to note that 6-chloro-4-fluoro-3-indolyl acetamide is a relatively weak ligand, and it may not be suitable for some experiments that require a strong binding partner.

Zukünftige Richtungen

There are several potential future directions for 6-chloro-4-fluoro-3-indolyl acetamide. One potential direction is to further explore its potential use as a drug target. Additionally, it could be studied as a fluorescent probe for the detection of proteins in cells and tissues. It could also be studied for its potential use in the development of new therapeutic agents. Finally, it could be studied for its ability to modulate the activity of enzymes involved in drug metabolism.

Synthesemethoden

6-chloro-4-fluoro-3-indolyl acetamide can be synthesized using a variety of methods. One method involves the use of a palladium-catalyzed reaction between an indole and a chloroacetamide. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction results in the formation of 6-chloro-4-fluoro-3-indolyl acetamide, which can then be isolated and purified.

Eigenschaften

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-chloro-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN2O2/c1-10(22)21-7-6-11-2-4-13(9-16(11)21)20-17(23)14-5-3-12(19)8-15(14)18/h2-5,8-9H,6-7H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZQJKUKCPHMCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.